(-)-Cryptopleurine vs. Tylophorine and Tylocrebrine: A 50-Fold Increase in Potency for Protein Synthesis Inhibition
In a direct comparative study measuring the inhibition of [³H]-leucine incorporation into protein in Ehrlich ascites-tumour cells, (-)-Cryptopleurine demonstrated a significantly lower IC₅₀ compared to its close structural analogs Tylophorine and Tylocrebrine [1].
| Evidence Dimension | Protein Synthesis Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2 × 10⁻⁸ M (20 nM) |
| Comparator Or Baseline | Tylophorine: IC₅₀ = 1 × 10⁻⁶ M (1,000 nM); Tylocrebrine: IC₅₀ = 2 × 10⁻⁷ M (200 nM) |
| Quantified Difference | 50-fold more potent than Tylophorine; 10-fold more potent than Tylocrebrine. |
| Conditions | Ehrlich ascites-tumour cells; assay measured incorporation of [³H]-leucine into protein. |
Why This Matters
This quantifiable, superior potency allows for the use of significantly lower compound concentrations to achieve effective protein synthesis blockade, minimizing potential off-target cytotoxicity associated with higher doses of less potent analogs.
- [1] Donaldson GR, et al. (1968). Inhibition of protein synthesis in Ehrlich ascites-tumour cells by the phenanthrene alkaloids tylophorine, tylocrebrine and cryptopleurine. Biochemical and Biophysical Research Communications, 31(1), 104-109. View Source
